molecular formula C19H18N6O2 B2877382 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine CAS No. 899999-32-7

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2877382
CAS RN: 899999-32-7
M. Wt: 362.393
InChI Key: FRBLDRPSTCALFV-UHFFFAOYSA-N
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Description

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine, also known as ETTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Pharmaceutical Research

The triazole and oxadiazole moieties present in the compound are known for their pharmacological activities. This compound could be explored for its potential as a lead compound in drug discovery, particularly for diseases where indole derivatives have shown efficacy . Its structural similarity to known bioactive molecules suggests it may possess antiviral , anti-inflammatory , or anticancer properties.

Chemical Synthesis

This compound could serve as an intermediate in the synthesis of more complex molecules. Its reactive sites, such as the ethoxyphenyl and triazole groups, could undergo various chemical reactions, enabling the creation of a diverse range of derivatives for further study .

properties

IUPAC Name

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-26-15-9-7-13(8-10-15)18-21-19(27-23-18)16-17(20)25(24-22-16)14-6-4-5-12(2)11-14/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBLDRPSTCALFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

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